N-cyclopropyl-3-(hydroxymethyl)piperidine-1-carbothioamide
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Overview
Description
N-cyclopropyl-3-(hydroxymethyl)piperidine-1-carbothioamide is a chemical compound with the following structural formula:
Structure: C9H16N2OS
This compound belongs to the class of piperidine derivatives and contains a cyclopropyl ring, a hydroxymethyl group, and a carbothioamide moiety. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:
The synthesis of N-cyclopropyl-3-(hydroxymethyl)piperidine-1-carbothioamide involves several steps. One common synthetic route includes the following reactions:
-
Cyclopropylation
- A piperidine precursor reacts with a cyclopropylating agent (e.g., cyclopropyl bromide) under appropriate conditions.
- The cyclopropyl group is introduced onto the piperidine ring.
-
Hydroxymethylation
- The cyclopropyl-piperidine intermediate undergoes hydroxymethylation using formaldehyde or paraformaldehyde.
- The hydroxymethyl group is added to the nitrogen atom.
-
Carbothioamide Formation
- The hydroxymethyl-piperidine intermediate reacts with a thiol (e.g., ammonium thiocyanate) to form the carbothioamide.
Industrial Production:
Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.
Chemical Reactions Analysis
N-cyclopropyl-3-(hydroxymethyl)piperidine-1-carbothioamide can participate in various chemical reactions:
Oxidation: It can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The hydroxymethyl group can undergo substitution reactions.
Common Reagents: Reagents like hydrogen peroxide, reducing agents, and nucleophiles are used.
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug design due to its unique structure.
Biological Studies: Researchers explore its interactions with enzymes, receptors, and biological targets.
Industry: It could be used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. It likely involves interactions with specific protein targets or cellular pathways.
Comparison with Similar Compounds
While N-cyclopropyl-3-(hydroxymethyl)piperidine-1-carbothioamide is relatively unique, similar compounds include N-cyclopentyl-3-(hydroxymethyl)piperidine-1-carbothioamide . These compounds share structural features but differ in their substituents.
Properties
Molecular Formula |
C10H18N2OS |
---|---|
Molecular Weight |
214.33 g/mol |
IUPAC Name |
N-cyclopropyl-3-(hydroxymethyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C10H18N2OS/c13-7-8-2-1-5-12(6-8)10(14)11-9-3-4-9/h8-9,13H,1-7H2,(H,11,14) |
InChI Key |
YJHFXUKBEIUJNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=S)NC2CC2)CO |
Origin of Product |
United States |
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